AZ66 is a synthetic compound primarily explored for its pharmacological properties. It has garnered interest in the field of medicinal chemistry for its potential applications in treating various neurological disorders. The compound's chemical formula is , and it has a molecular weight of approximately 305.43 g/mol. AZ66 is categorized under sigma receptor ligands, which are implicated in a variety of biological processes, including modulation of neurotransmitter systems.
AZ66 is synthesized through a multi-step chemical process rather than being derived from natural sources. It falls under the classification of small organic molecules designed to interact with sigma receptors, which are a class of receptors involved in various neurological functions and disorders.
The synthesis of AZ66 involves several key steps:
AZ66 features a complex molecular structure that includes a benzothiazole moiety linked to a piperazine ring. Its structural configuration allows it to interact effectively with sigma receptors. The compound's three-dimensional conformation plays a crucial role in its biological activity, influencing how it binds to target receptors.
AZ66 participates in several chemical reactions primarily related to its interactions with biological targets:
The mechanism of action of AZ66 is primarily centered on its role as a sigma receptor ligand. Upon binding to sigma receptors, AZ66 modulates neurotransmitter release and neuronal excitability, which may contribute to its therapeutic effects in neurological disorders.
AZ66 exhibits several notable physical and chemical properties:
AZ66 has several applications within scientific research:
AZ66 (chemical name: 3-(4-(4-cyclohexylpiperazin-1-yl)pentyl)-6-fluorobenzo[d]thiazol-2(3H)-one) is a synthetically optimized dual sigma receptor antagonist targeting both σ1 and σ2 receptor subtypes. Its molecular formula (C₂₂H₃₂FN₃OS) confers a molecular weight of 405.58 g/mol, with elemental composition dominated by carbon (65.15%) and hydrogen (7.95%) [1]. The compound features a fluorobenzo[d]thiazol-2-one core linked to a cyclohexylpiperazine moiety via a pentyl chain, enabling high-affinity binding to sigma receptors (Kᵢ < 10 nM) [7]. AZ66’s physicochemical properties include solubility in dimethyl sulfoxide (DMSO), stability at -20°C for long-term storage, and a shelf life exceeding three years under proper conditions [1].
Mechanistically, AZ66 modulates dopaminergic neurotransmission by inhibiting sigma receptor-mediated potentiation of neurotransmitter release. Unlike early sigma ligands (e.g., haloperidol), AZ66 demonstrates >10,000-fold selectivity for sigma receptors over 59 CNS targets—including dopamine transporters, opioid receptors, and NMDA receptors—minimizing off-target effects [7]. This specificity underpins its research applications in neuropharmacology, particularly for conditions involving psychostimulant toxicity and neuropathic pain.
Table 1: Physicochemical Properties of AZ66
Property | Value |
---|---|
IUPAC Name | 3-(4-(4-Cyclohexylpiperazin-1-yl)pentyl)-6-fluorobenzo[d]thiazol-2(3H)-one |
Molecular Formula | C₂₂H₃₂FN₃OS |
Exact Mass | 405.2250 Da |
Solubility | Soluble in DMSO |
Storage Conditions | -20°C (long-term) |
Selectivity Profile | σ1/σ2 antagonist; >10,000-fold selectivity vs. opioid/dopamine receptors |
The development of AZ66 emerged from efforts to overcome metabolic instability in earlier sigma antagonists. Initial research focused on CM156 (3-[4-(4-cyclohexylpiperazin-1-yl)butyl]benzo[d]thiazole-2(3H)-thione), a precursor with promising in vivo efficacy but limited utility due to rapid hepatic degradation (t₁/₂ = 4.62 min in rat microsomes) [1]. In 2011, structural optimization replaced the thione group with a ketone and incorporated a fluorine atom at the 6-position of the benzothiazole ring, yielding AZ66 with enhanced metabolic stability [1].
Key milestones include:
Analytical advancements were pivotal: A UPLC/MS/MS protocol (2013) enabled precise quantification of AZ66 in biological matrices, validating its pharmacokinetic profile—rapid distribution (t₁/₂α = 0.8 h) and moderate clearance (CL = 33 mL/min/kg) in rats [4]. This methodological innovation facilitated dose-response studies and metabolite identification.
Table 2: Seminal Studies in AZ66 Research Evolution
Year | Study Focus | Key Finding |
---|---|---|
2011 | Synthesis & Receptor Binding | High σ1/σ2 affinity; >100-fold selectivity vs. σ2 |
2012 | Neuroprotection (METH toxicity) | Reversal of memory deficits and dopamine depletion |
2013 | Pharmacokinetics | Validated UPLC/MS/MS method (LLOQ = 1 ng/mL in plasma) |
2019 | Neuropathic Pain Models | Prolonged anti-allodynia vs. selective σ1 antagonists |
AZ66’s dual sigma receptor antagonism represents a paradigm shift in treating CNS disorders devoid of opioid or monoaminergic liabilities. Its therapeutic significance spans three domains:
Compared to predecessors, AZ66’s balanced σ1/σ2 affinity (σ1:σ2 ≈ 1:3) confers broader efficacy than σ1-selective antagonists (e.g., CM-304) in neuropathic pain, while its metabolic stability surpasses early analogs like CM156 [7] [1]. Current investigations prioritize hybrid derivatives targeting sigma receptors alongside neurotrophic or anti-inflammatory pathways.
Table 3: AZ66 vs. Key Sigma Receptor Ligands in Research
Compound | Receptor Selectivity | Primary Research Application | Distinguishing Feature |
---|---|---|---|
AZ66 | σ1/σ2 dual antagonist | METH neurotoxicity; neuropathic pain | Prolonged duration (>4 h efficacy) |
CM156 | σ1/σ2 dual antagonist | Prototype for structural optimization | Poor metabolic stability (t₁/₂ = 4.6 min) |
CM-304 | σ1-selective antagonist | Neuropathic pain models | Short half-life (t₁/₂ = 115 min) |
E52862 | σ1 antagonist | Clinical neuropathy trials | Phase II clinical validation |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1